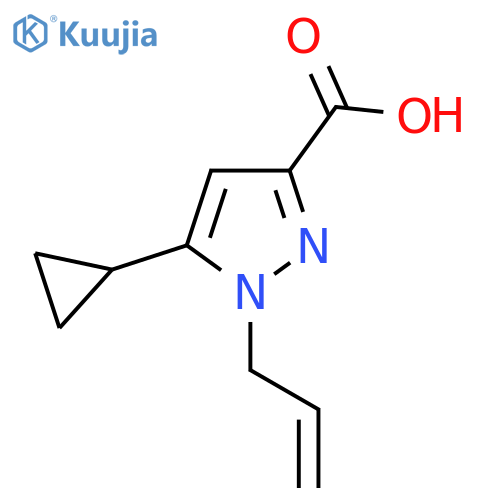

Cas no 1239784-29-2 (1-Allyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid)

1-Allyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-Allyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid

- 1-Allyl-5-cyclopropyl-1H-pyrazole-3-carboxylicacid

- 1H-Pyrazole-3-carboxylic acid, 5-cyclopropyl-1-(2-propen-1-yl)-

-

- インチ: 1S/C10H12N2O2/c1-2-5-12-9(7-3-4-7)6-8(11-12)10(13)14/h2,6-7H,1,3-5H2,(H,13,14)

- InChIKey: MNEVOMAJNIJZEF-UHFFFAOYSA-N

- ほほえんだ: OC(C1C=C(C2CC2)N(CC=C)N=1)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 251

- トポロジー分子極性表面積: 55.1

- 疎水性パラメータ計算基準値(XlogP): 1.4

1-Allyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD608126-1g |

1-Allyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid |

1239784-29-2 | 97% | 1g |

¥3402.0 | 2023-04-04 | |

| Chemenu | CM490128-1g |

1-Allyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid |

1239784-29-2 | 97% | 1g |

$485 | 2023-03-19 |

1-Allyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid 関連文献

-

Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300

-

Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279

-

Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753

-

Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410

-

Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262

-

Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004

1-Allyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acidに関する追加情報

1-Allyl-5-cyclopropyl-1H-pyrazole-3-carboxylic Acid: A Comprehensive Overview

1-Allyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid, with the CAS number 1239784-29-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, characterized by its unique structure, has garnered attention due to its potential applications in drug discovery and material science. The compound's name reflects its structural composition, with the allyl group and cyclopropyl group playing pivotal roles in its chemical properties.

The synthesis of 1-Allyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid involves a series of intricate organic reactions. Recent studies have focused on optimizing the synthesis pathways to enhance yield and purity. For instance, researchers have explored the use of transition metal catalysts to facilitate the coupling reactions, which are critical in constructing the pyrazole ring. These advancements have not only improved the efficiency of synthesis but also opened avenues for large-scale production, making this compound more accessible for further research.

The structural uniqueness of this compound lies in its combination of a pyrazole ring, an allyl group, and a cyclopropyl group. The pyrazole ring, a five-membered aromatic heterocycle, is known for its stability and versatility in chemical reactions. The allyl group introduces conjugation, enhancing the molecule's reactivity and electronic properties. Meanwhile, the cyclopropyl group contributes to the molecule's rigidity and strain energy, which can be exploited in designing bioactive compounds.

Recent research has highlighted the potential of 1-Allyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid as a lead compound in drug discovery. Studies have demonstrated its ability to modulate various biological targets, including enzymes and receptors implicated in diseases such as cancer and inflammation. For example, a 2023 study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against a key enzyme involved in tumor progression. These findings underscore its potential as a candidate for anti-cancer drug development.

In addition to its pharmacological applications, this compound has also been explored for its role in material science. The unique electronic properties of the pyrazole ring make it a promising candidate for applications in organic electronics. Researchers have investigated its use as a building block for constructing functional materials, such as conductive polymers and organic semiconductors. Recent advancements in this area have demonstrated that derivatives of this compound can exhibit desirable electronic properties, making them suitable for use in flexible electronics and optoelectronic devices.

The environmental impact of synthesizing and using this compound is another area of growing interest. As concerns about sustainability increase, there is a need to develop eco-friendly methods for producing such compounds. Recent studies have focused on green chemistry approaches, such as using renewable feedstocks and minimizing waste generation during synthesis. These efforts aim to reduce the environmental footprint of producing 1-Allyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid while maintaining its high quality.

In conclusion, 1-Allyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid is a versatile compound with diverse applications across multiple scientific disciplines. Its unique structure endows it with valuable chemical properties that make it an attractive target for both academic research and industrial development. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in advancing science and technology.

1239784-29-2 (1-Allyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid) 関連製品

- 786700-16-1(2-Pyrrolidinone,1-(1H-pyrazol-3-yl)-(9CI))

- 2228316-36-5(methyl 2-(5-chloro-2-fluoropyridin-3-yl)-2-hydroxyacetate)

- 69502-33-6(Toluene-4-sulfonic acid 2-{2-2-(tetrahydropyran-2-yloxy)-ethoxy-ethoxy}-ethyl ester)

- 31879-79-5(1-(adamantane-1-carbonyl)-4-benzylpiperazine)

- 1806556-67-1(1-Bromo-1-(4-ethyl-2-nitrophenyl)propan-2-one)

- 1187927-73-6(Methyl-2-(tetrahydropyran-2-yl)ethylamine Hydrochloride)

- 1805757-20-3(2-Cyano-5-mercaptophenylhydrazine)

- 496021-24-0((2E)-3-4-(benzyloxy)-3-methoxyphenyl-2-cyano-N-(pyridin-2-yl)prop-2-enamide)

- 1807071-14-2(Methyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-acetate)

- 1361504-89-3(3-Chloro-6-(2,3,5-trichlorophenyl)pyridine-2-methanol)